molecular formula C18H16O7 B089333 3,5-Dihydroxy-6,7,8-trimethoxyflavone CAS No. 14221-65-9

3,5-Dihydroxy-6,7,8-trimethoxyflavone

Cat. No. B089333
CAS RN: 14221-65-9
M. Wt: 344.3 g/mol
InChI Key: TYZXGIOTNSBKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydroxy-6,7,8-trimethoxyflavone (also known as nobiletin) is a flavonoid compound that is found in citrus fruits such as oranges and tangerines. It has been shown to have a range of potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Antimicrobial Activity

3,5-Dihydroxy-6,7,8-trimethoxyflavone has been noted for its antimicrobial properties. This compound was isolated from the Rwandese medicinal plant, Helichrysum odoratissimum, and displayed notable antimicrobial activity (Van Puyvelde et al., 1989). Similar antimicrobial effects were observed in compounds isolated from Artemisia giraldii (Zheng et al., 1996).

Anti-HIV and Cytotoxic Activities

In a study exploring the properties of compounds isolated from Gardenia carinata, 3,5-Dihydroxy-6,7,8-trimethoxyflavone demonstrated cytotoxic activity against certain cell lines and was found to inhibit DNA topoisomerase IIα activity. This inhibition is linked to the compound's cytotoxicity. Additionally, some derivatives showed anti-HIV-1 activity (Kongkum et al., 2012).

Anti-Cancer Properties

Several studies have identified the anti-cancer properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone. Research on Artemisia argyi revealed that derivatives of this compound inhibited the proliferation of tumor cell lines and demonstrated anti-neovascularization properties (Seo et al., 2003). Another study showed that flavones derived from Gnaphalium elegans and Achyrocline bogotensis, which are structurally similar to 3,5-Dihydroxy-6,7,8-trimethoxyflavone, exhibited selective cytotoxic effects on various human cancer cell lines (Thomas et al., 2012).

properties

CAS RN

14221-65-9

Product Name

3,5-Dihydroxy-6,7,8-trimethoxyflavone

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-16-12(20)10-11(19)13(21)14(9-7-5-4-6-8-9)25-15(10)17(23-2)18(16)24-3/h4-8,20-21H,1-3H3

InChI Key

TYZXGIOTNSBKDB-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC

Other CAS RN

14221-65-9

synonyms

3,5-Dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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